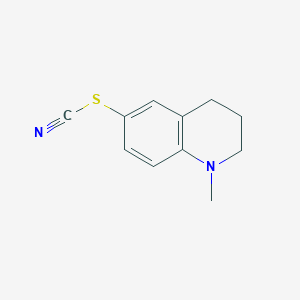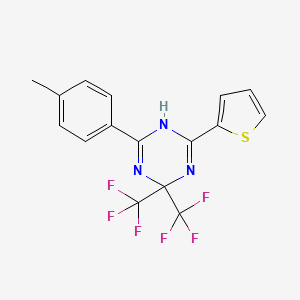
1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of [(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with a suitable thiol and a formonitrile derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of [(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease. The exact molecular targets and pathways are still under investigation, but the compound’s ability to scavenge free radicals and reduce oxidative damage is believed to play a significant role in its biological effects.
Comparison with Similar Compounds
[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE can be compared with other tetrahydroquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): Known for its neuroprotective properties and ability to modulate dopamine metabolism.
1,2,3,4-Tetrahydroisoquinoline (TIQ): Exhibits similar biological activities but lacks the methyl group, which may affect its pharmacokinetic properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential as an anticancer agent.
The uniqueness of [(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFANYL]FORMONITRILE lies in its specific structural features, such as the presence of the thiol and nitrile groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl) thiocyanate |
InChI |
InChI=1S/C11H12N2S/c1-13-6-2-3-9-7-10(14-8-12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
OMRJGLFGRJSYQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11505938.png)
![methyl 4-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)benzoate](/img/structure/B11505943.png)
![2,3-bis(4-fluorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11505945.png)
![8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile](/img/structure/B11505946.png)


![2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide](/img/structure/B11505984.png)
![octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11505990.png)
![Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11506001.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11506003.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B11506006.png)
![3-[2-(3,4-Diethoxy-phenyl)-acetylamino]-benzofuran-2-carboxylic acid methyl ester](/img/structure/B11506012.png)
![2,2'-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide)](/img/structure/B11506019.png)
![3-(3,4-dichlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11506024.png)
